molecular formula C10H11NO2 B1268513 N-cyclopropyl-2-hydroxybenzamide CAS No. 440111-82-0

N-cyclopropyl-2-hydroxybenzamide

Cat. No. B1268513
M. Wt: 177.2 g/mol
InChI Key: UWYBOEZQGCFECQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds like N-Cyclopropyl-2-hydroxybenzamide involves complex reactions, including cyclopropanation and the use of diazo precursors for constructing cyclopropyl-fused heterocycles. A notable method involves N-heterocyclic carbenes (NHCs) catalyzing diastereo- and enantioselective hydroacylation of cyclopropenes, yielding acylcyclopropanes with structural value (Liu et al., 2011). Additionally, cyclopropylidene intermediates have been synthesized through reactions involving cyclopropenes and transition metal catalysts (Archambeau et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-Cyclopropyl-2-hydroxybenzamide has been characterized by X-ray diffraction and spectroscopic data, providing insights into the crystal packing and hydrogen bonding within these molecules (Saeed et al., 2010). These analyses are crucial for understanding the compound's reactivity and interactions.

Scientific Research Applications

Anticancer Potential

  • N-cyclopropyl-2-hydroxybenzamide Derivatives in Cancer Research : A study focused on the development of niclosamide derivatives, including compounds related to N-cyclopropyl-2-hydroxybenzamide, for potential use as anticancer agents. These compounds were tested against various human cancer cells, including breast, prostate, cervical cancer, and leukemia cells, showing significant cytotoxicity and activity in NFκB and mitochondria transmembrane potential assays (Tang et al., 2017).

Antimicrobial and Antiparasitic Properties

  • Novel Derivatives against Parasites : Research on N-benzoyl-2-hydroxybenzamides, closely related to N-cyclopropyl-2-hydroxybenzamide, found that these compounds were effective against the protozoan parasite Toxoplasma gondii. The study's lead compound displayed robust activity against the parasite and suggested potential as a scaffold for developing improved inhibitors of T. gondii (Fomovska et al., 2012).
  • Antibacterial Activity of Derivatives : A study synthesized chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, including compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide, demonstrating good antibacterial activity against Gram-positive bacteria (Ienascu et al., 2022).

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization of Derivatives : The synthesis of new 2-amino-N-hydroxybenzamide derivatives, including structural analysis, showcased the potential for various applications, including their role in antimicrobial activities (Mahesh et al., 2015).
  • Copper-Catalyzed Cyclopropylation : A method was developed for copper-catalyzed Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate, which enables N-cyclopropylation of certain molecules, demonstrating the importance of N-cyclopropyl-2-hydroxybenzamide in medicinal chemistry (Derosa et al., 2018).

Bioactivation and Biosensing Applications

  • Bioactivation in Drug Discovery : The bioactivation of cyclopropyl rings, a feature in some compounds related to N-cyclopropyl-2-hydroxybenzamide, was studied in the context of hepatitis C virus inhibitors, highlighting the importance of understanding the metabolic pathways of such compounds (Zhuo et al., 2018).
  • Biosensor Development : A study described the development of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of biomolecules, indicating the potential of N-cyclopropyl-2-hydroxybenzamide derivatives in biosensing technologies (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-cyclopropyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)10(13)11-7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYBOEZQGCFECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356378
Record name N-cyclopropyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-hydroxybenzamide

CAS RN

440111-82-0
Record name N-cyclopropyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of of methyl salicylate (4.36 g, 28.69 mmol) and cyclopropylamine (1.64 g) was heated in a sealed tube at 80-100° C. for 3 h. An additional 0.5 g of cyclopropylamine was added and heated at 70° C. overnight. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography to give the subtitled compound (2.71 g).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methylsalicylate (4.36 g, 28.69 mmol) and cyclopropylamine (1.64 g, 28.69 mmol) was heated at 80–100° C. for 3 h. An additional 0.5 equivalent of cyclopropylamine was added and the reaction mixture was kept at 70° C. for overnight. The reaction mixture was co-evaporated with toluene and the residue was purified by silica gel flash chromatography to give the subtitle compound (2.71 g).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, H Zhang, J Ma, S Yu, Z Li - Chemical Research in Chinese …, 2020 - Springer
In an attempt to search for potent fungicide, a series of novel N-aryl-1H-pyrazole-5-carboxylate derivatives was designed and synthesized. Their chemical structures were characterized …
Number of citations: 2 link.springer.com
A Sapegin, S Kalinin, A Angeli, CT Supuran… - Bioorganic …, 2018 - Elsevier
4-Chloro-3-nitrobenzenesulfonamide reacted cleanly at room-temperature with a range of bis-electrophilic phenols bearing an NH-acidic functionality (secondary carboxamide or …
Number of citations: 20 www.sciencedirect.com

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